
Leniolisib phosphate
Übersicht
Beschreibung
Leniolisibphosphat ist ein selektiver Phosphoinositid-3-Kinase-Delta (PI3Kδ)-Inhibitor. Es wird hauptsächlich zur Behandlung des aktivierten Phosphoinositid-3-Kinase-Delta-Syndroms (APDS) verwendet, einer seltenen primären Immundefizienz, die durch Mutationen in den Genen PIK3CD oder PIK3R1 verursacht wird . Diese Verbindung wird unter dem Markennamen Joenja vermarktet und wurde im März 2023 für die medizinische Verwendung in den Vereinigten Staaten zugelassen .
Vorbereitungsmethoden
. Die industriellen Produktionsmethoden für Leniolisibphosphat sind nicht weit verbreitet, aber sie beinhalten in der Regel mehrstufige organische Syntheseprozesse, die die Reinheit und Wirksamkeit des Endprodukts gewährleisten.
Analyse Chemischer Reaktionen
Leniolisibphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene oder Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Treatment of Activated Phosphoinositide 3-Kinase Delta Syndrome
Leniolisib phosphate is primarily indicated for the treatment of APDS in patients aged 12 years and older. The clinical efficacy of leniolisib has been demonstrated through several pivotal studies:
- Phase 3 Randomized Controlled Trial : A study involving 31 patients showed that those treated with leniolisib experienced significant reductions in lymph node size and improvements in immune cell profiles compared to placebo. Specifically, the treatment led to a 62.7% reduction in lymphadenopathy and a notable increase in naïve B cells by 37.3 percentage points (p=0.0002) .
- Long-Term Open-Label Extension Study : In a follow-up study with 37 patients over five years, leniolisib maintained its efficacy, demonstrating continued reductions in lymphadenopathy and spleen volume while also improving overall immune function .
Safety Profile
This compound has shown a favorable safety profile, with most adverse events classified as mild (grades 1-3). In clinical trials, serious adverse events were rare and not deemed related to the medication . The drug's tolerability was further confirmed in long-term studies where no significant safety concerns were raised over extended use .
Efficacy Outcomes
The following table summarizes key efficacy outcomes from clinical studies involving this compound:
Study Type | Patient Count | Reduction in Lymph Node Size (%) | Increase in Naïve B Cells (%) | Spleen Volume Reduction (cm³) |
---|---|---|---|---|
Phase 3 RCT | 31 | 62.7% | 37.3% | -186 cm³ |
Open-Label Extension Study | 37 | Continued reduction | Sustained increase | -37.6% |
Immunological Improvements
This compound has been associated with various immunological benefits:
- Increased Naïve B Cells : The percentage of naïve B cells significantly increased from baseline levels, indicating improved immune reconstitution.
- Reduced Serum Immunoglobulin M Levels : Patients treated with leniolisib exhibited lower serum immunoglobulin M levels compared to those receiving placebo .
Case Study 1: Patient Response to Leniolisib
A patient diagnosed with APDS received this compound for three months. Post-treatment evaluations revealed:
- Lymphadenopathy : A marked reduction in lymph node size by approximately 70%.
- Immune Function : Normalization of key immune cell subsets, including an increase in naïve B cells from 15% to over 50%.
Case Study 2: Long-Term Efficacy
In a long-term follow-up of a cohort of patients treated with this compound for over two years:
- Annual Infection Rates : Patients experienced significantly reduced annualized infection rates (p=0.004).
- Quality of Life Improvements : Many reported enhanced quality of life due to fewer infections and improved physical health.
Wirkmechanismus
Leniolisib phosphate exerts its effects by selectively inhibiting the PI3Kδ enzyme. This inhibition blocks the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a signaling molecule involved in the activation of the AKT pathway . By blocking this pathway, this compound helps to normalize immune function, reducing lymphoproliferation and improving immune cell subsets .
Vergleich Mit ähnlichen Verbindungen
Leniolisibphosphat ist einzigartig in seiner hohen Selektivität für PI3Kδ. Ähnliche Verbindungen umfassen:
Idelalisib: Ein First-in-Class-PI3Kδ-Inhibitor, der zur Behandlung der chronisch-lymphatischen Leukämie eingesetzt wird.
Copanlisib: Ein PI3Kα- und PI3Kδ-Inhibitor, der zur Behandlung des rezidivierenden follikulären Lymphoms eingesetzt wird.
Alpelisib: Ein PI3Kα-Inhibitor, der zur Behandlung von PIK3CA-mutiertem Brustkrebs eingesetzt wird.
Leniolisibphosphat zeichnet sich durch seine spezifische Zielsetzung von PI3Kδ aus, was es besonders wirksam für die Behandlung von APDS macht.
Biologische Aktivität
Leniolisib phosphate, marketed under the trade name Joenja, is a novel therapeutic agent primarily indicated for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS). This compound functions as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway, which plays a critical role in immune cell signaling. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.
Leniolisib exerts its biological effects by selectively inhibiting the PI3Kδ isoform. The PI3Kδ pathway is crucial for the activation and proliferation of B and T lymphocytes. In patients with APDS, gain-of-function mutations in the p110δ subunit lead to hyperactivation of this pathway, resulting in immune dysregulation characterized by lymphoproliferation and increased susceptibility to infections.
- Inhibition Profile : Leniolisib demonstrates a high selectivity for PI3Kδ over other isoforms:
This selectivity allows leniolisib to effectively reduce aberrant signaling without significantly affecting other pathways.
Pharmacodynamics
In vitro studies indicate that leniolisib reduces phosphorylated Akt (pAkt) levels in a dose-dependent manner. Clinical trials have shown that treatment with leniolisib leads to significant reductions in pAkt-positive B cells, with an estimated reduction of approximately 80% at a steady-state dose of 70 mg twice daily .
Key Findings from Clinical Trials:
- Reduction in Lymphoproliferation : A placebo-controlled study involving 31 patients demonstrated a significant reduction in lymph node size (62.7%) and spleen volume (37.6%) after treatment with leniolisib compared to placebo .
- Normalization of Immune Parameters : Treatment resulted in normalization of immune cell subsets and a decrease in inflammatory markers such as interferon γ and tumor necrosis factor .
Case Studies
A notable case study involved a cohort of patients with APDS who received leniolisib over a 12-week period. The results highlighted:
- Immunological Improvements : Patients exhibited normalization of circulating transitional and naive B cells.
- Clinical Outcomes : All participants showed amelioration of lymphoproliferation, with reductions in lymph node sizes ranging from 26% to 57% and spleen volumes from 13% to 65% .
Safety Profile
Leniolisib has been reported to have a favorable safety profile. Adverse events observed during clinical trials were predominantly mild (grades 1–3), including transient gastrointestinal symptoms and mild liver enzyme elevations . Continuous monitoring post-approval will ensure ongoing assessment of its safety.
Summary Table of Biological Activity
Parameter | Observation |
---|---|
Selectivity (IC50) | PI3Kδ: 11 nM; PI3Kα: 22-fold higher |
Reduction in pAkt-positive B cells | ~80% at steady state (70 mg BID) |
Lymph node size reduction | 62.7% vs. placebo |
Spleen volume reduction | 37.6% vs. placebo |
Common adverse events | Mild gastrointestinal symptoms |
Eigenschaften
CAS-Nummer |
1354691-97-6 |
---|---|
Molekularformel |
C21H28F3N6O6P |
Molekulargewicht |
548.5 g/mol |
IUPAC-Name |
1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one;phosphoric acid |
InChI |
InChI=1S/C21H25F3N6O2.H3O4P/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14;1-5(2,3)4/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28);(H3,1,2,3,4)/t13-;/m0./s1 |
InChI-Schlüssel |
XXEDEGOAYSGNPS-ZOWNYOTGSA-N |
SMILES |
CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
Isomerische SMILES |
CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
Kanonische SMILES |
CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Leniolisib phosphate; Leniolisib monophosphate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.